molecular formula C16H12N2O3 B3001665 3-Benzamido-1-benzofuran-2-carboxamide CAS No. 68217-75-4

3-Benzamido-1-benzofuran-2-carboxamide

Cat. No.: B3001665
CAS No.: 68217-75-4
M. Wt: 280.283
InChI Key: JDUMTSOFUMWLJQ-UHFFFAOYSA-N
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Description

3-Benzamido-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a benzamido and a carboxamide group, making it a unique and potentially valuable compound in various fields of scientific research.

Mechanism of Action

Target of Action

3-Benzamido-2-benzofurancarboxamide is a benzofuran derivative . Benzofuran derivatives have been found to interact with various targets, including the RDL GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound acts as an antagonist at the RDL GABA receptor . It binds to a site near G319 in the third transmembrane segment of the receptor . This binding site is distinct from those of other antagonists such as fipronil and α-endosulfan . The compound’s interaction with the receptor inhibits the chloride ion flux into nerve cells, leading to nervous system hyperexcitation .

Biochemical Pathways

Given its antagonistic action on the rdl gaba receptor, it likely impacts theGABAergic neurotransmission pathway . This could lead to downstream effects such as altered neuronal excitability and neurotransmitter release.

Pharmacokinetics

Similar compounds like vilazodone, an antidepressant with a benzofuran core, are known to be administered orally and require food for adequate drug concentrations and efficacy . The dosage is typically titrated up to reduce the risk of adverse effects .

Result of Action

The primary result of 3-Benzamido-2-benzofurancarboxamide’s action is the inhibition of GABAergic neurotransmission , leading to nervous system hyperexcitation . This could potentially have therapeutic applications in conditions where GABAergic neurotransmission is dysregulated.

Action Environment

The action of 3-Benzamido-2-benzofurancarboxamide can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of similar compounds . Additionally, genetic factors such as mutations in the target receptor can affect the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-1-benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process involves the following steps:

    8-Aminoquinoline Installation:

    C–H Arylation: Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

    Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents to the benzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various C3-substituted benzofuran-2-carboxamides, which can be further diversified to generate structurally complex derivatives .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-benzamido-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h1-9H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUMTSOFUMWLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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